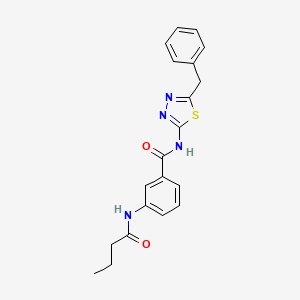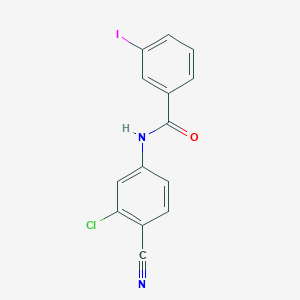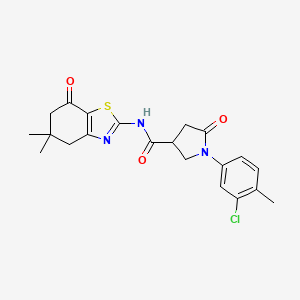![molecular formula C23H22N2O5S B11171957 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11171957.png)
2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound with a molecular formula of C23H22N2O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of benzylsulfonyl chloride with acetyl chloride to form benzylsulfonylacetyl chloride. This intermediate is then reacted with 4-methoxyaniline to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group, where nucleophiles like hydroxide ions replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl-substituted derivatives.
Scientific Research Applications
2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzylsulfonyl)acetyl]amino}benzamide: Lacks the methoxyphenyl group, resulting in different chemical properties.
N-(4-Methoxyphenyl)benzamide: Lacks the benzylsulfonyl and acetyl groups, leading to reduced reactivity in certain reactions.
Uniqueness
2-{[(Benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide is unique due to the presence of all three functional groups (benzylsulfonyl, acetyl, and methoxyphenyl), which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O5S/c1-30-19-13-11-18(12-14-19)24-23(27)20-9-5-6-10-21(20)25-22(26)16-31(28,29)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
UXWXVQNAYCVUFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11171886.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11171890.png)
![N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11171893.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11171897.png)
![2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11171901.png)
![2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171909.png)
![4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171928.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11171949.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11171960.png)
